

# 2-Aminoacetophenone hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name:	2-Aminoacetophenone hydrochloride
Cat. No.:	B045598

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## An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride

### Introduction

**2-Aminoacetophenone hydrochloride** (CAS No. 5468-37-1) is the hydrochloride salt of 2-aminoacetophenone, an aromatic ketone and a substituted aniline.<sup>[1][2]</sup> It serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and chemical industries.<sup>[3][4]</sup> The presence of a primary amine, a ketone, and an aromatic ring within its structure imparts a versatile reactivity profile, making it a valuable precursor for heterocyclic compounds like quinolines.<sup>[5]</sup> This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The hydrochloride salt form of 2-aminoacetophenone significantly enhances the polarity of the molecule compared to its free base, which in turn influences its physical properties such as solubility.<sup>[3]</sup> The ionic nature of the ammonium chloride group generally increases its solubility in polar solvents.<sup>[3]</sup>

A summary of its key physicochemical properties is presented below:

Property	Value	Source(s)
CAS Number	5468-37-1	[6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO (or C <sub>8</sub> H <sub>9</sub> NO·HCl)	[6][7][8]
Molecular Weight	171.62 g/mol	[7][8]
Appearance	White or pale yellow to brown crystals or powder.	[9]
Melting Point	183-184 °C; 194 °C (decomposes)	[6][7][10]
Solubility	Expected to have enhanced solubility in polar solvents like water compared to its free base due to its ionic nature.[3]	[3]
Purity	Commercially available in various purities, typically ≥95% to 99%.	[11]

## Spectroscopic and Analytical Characterization

Accurate characterization of **2-aminoacetophenone hydrochloride** is essential for its use in synthesis and research. Spectroscopic methods are central to confirming its identity and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for the hydrochloride salt are available, the data for the parent compound, 2'-aminoacetophenone, is also highly informative.[12][13][14]

- <sup>1</sup>H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH<sub>2</sub>) protons adjacent to the amine and carbonyl groups, and a broad signal for the ammonium (-NH<sub>3</sub><sup>+</sup>) protons. The exact chemical shifts of the aromatic protons are influenced by the positions of the amino and acetyl groups.[13]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C=O) at a downfield shift (around 200 ppm), carbons of the aromatic ring, and the methylene carbon (-CH<sub>2</sub>).[13][14]

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of **2-aminoacetophenone hydrochloride** would exhibit characteristic absorption bands:

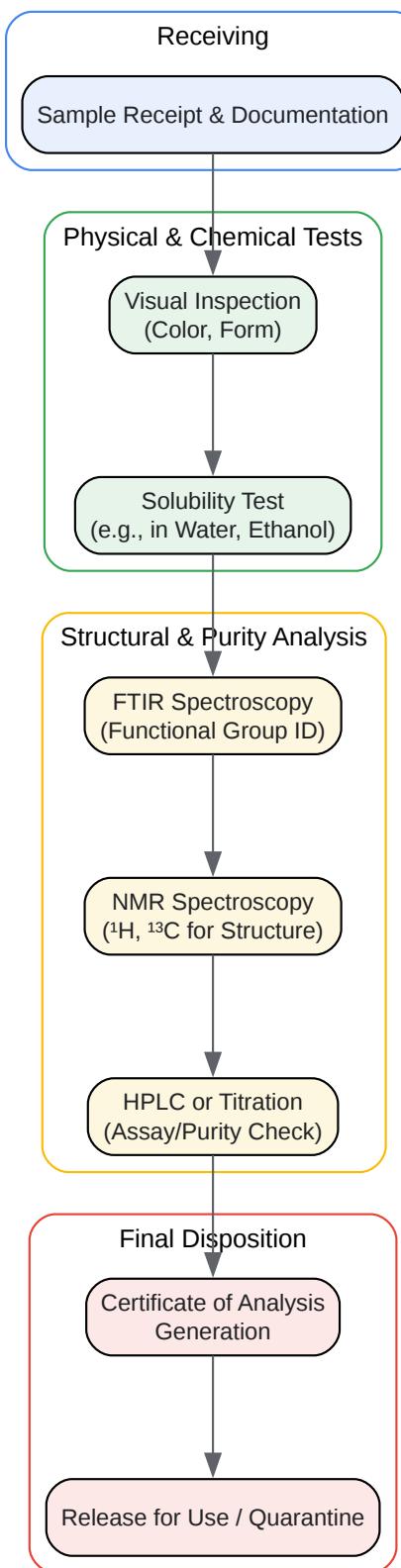
- N-H stretching: A broad band in the region of 3000-2500 cm<sup>-1</sup> corresponding to the ammonium salt (-NH<sub>3</sub><sup>+</sup>).
- C=O stretching: A strong absorption peak around 1680-1700 cm<sup>-1</sup> for the ketone carbonyl group.[13]
- C=C stretching: Peaks in the 1600-1450 cm<sup>-1</sup> region are indicative of the aromatic ring.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule would likely show a molecular ion peak corresponding to the free base (C<sub>8</sub>H<sub>9</sub>NO) after the loss of HCl, as well as fragment ions resulting from the cleavage of the molecule.[13]

### Workflow for Quality Control Analysis

A typical workflow for the quality control and characterization of a newly received batch of **2-aminoacetophenone hydrochloride** is outlined below. This ensures the material meets the required specifications for downstream applications.

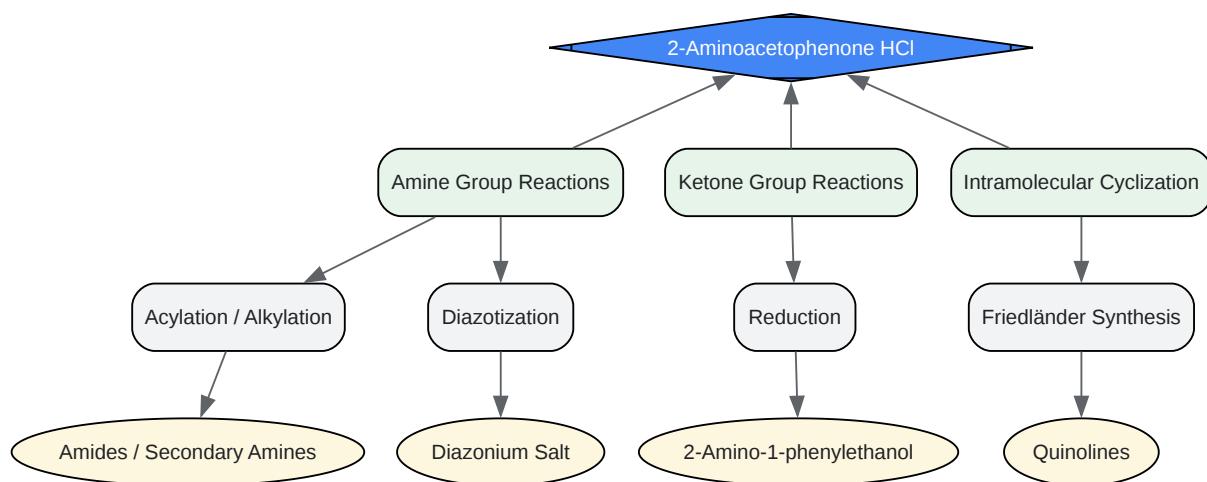
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Caption: Quality control workflow for 2-aminoacetophenone HCl.

# Reactivity and Chemical Properties

The chemical behavior of 2-aminoacetophenone is dictated by its three main components: the primary aromatic amine, the ketone, and the benzene ring.

- **Amine Group Reactivity:** The primary amine can undergo typical reactions such as acylation, alkylation, and diazotization.[5]
- **Ketone Group Reactivity:** The carbonyl group can be reduced to a secondary alcohol. For instance, certain bacterial reductases can stereospecifically reduce 2-aminoacetophenone to (R)-2-amino-1-phenylethanol.[15]
- **Cyclization Reactions:** The ortho-position of the amino group relative to the acetyl group is particularly significant, as it facilitates intramolecular cyclization reactions. A prime example is the Friedländer synthesis, where it condenses with a compound containing a reactive  $\alpha$ -methylene group to form quinolines.[5]



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Caption: Key reactivity pathways for 2-aminoacetophenone.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **2-aminoacetophenone hydrochloride**.

### Hazard Identification

- Irritant: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][16][17]
- Harmful: It can be harmful if swallowed or inhaled.[16][18]

### Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood, to minimize dust and vapor inhalation.[19][20]
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[19] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[19]
- Hygiene: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

### Storage

- Conditions: Store in a cool, dry, and well-ventilated place.[20] Some suppliers recommend refrigerated storage (below 4°C/39°F).[19][21]
- Container: Keep the container tightly closed to prevent moisture absorption and contamination.[19][20]
- Incompatibilities: Store away from strong oxidizing agents.[16]

## Conclusion

**2-Aminoacetophenone hydrochloride** is a versatile chemical intermediate with well-defined physicochemical properties. Its value in synthetic chemistry, particularly for constructing heterocyclic systems, is underpinned by the dual reactivity of its amino and ketone functional

groups. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for its effective and safe utilization in research and development settings.

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